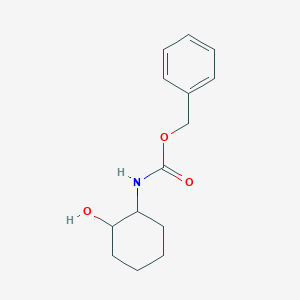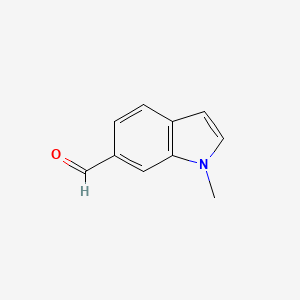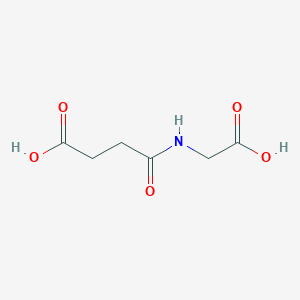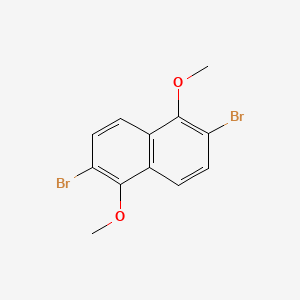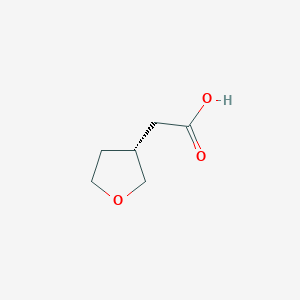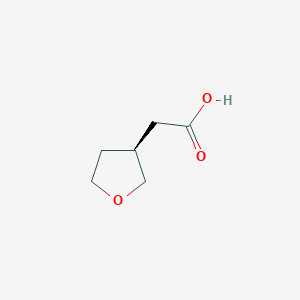
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide” is a chemical compound with the molecular formula C5H7F3N2O. It has a molecular weight of 168.12 g/mol . The IUPAC name for this compound is N-(azetidin-3-yl)-2,2,2-trifluoroacetamide .
Synthesis Analysis
The synthesis of azetidine derivatives has been a subject of interest in recent years. The azetidine scaffold is a four-membered saturated cyclic amine and is found in various natural products and synthetic compounds with distinctive physiological functionalities . There are some methods for the synthesis of azetidine derivatives using some reagents such as Copper (II) chloride .
Molecular Structure Analysis
The molecular structure of “N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide” can be represented by the canonical SMILES string C1C(CN1)NC(=O)C(F)(F)F . The InChI representation of the molecule is InChI=1S/C5H7F3N2O/c6-5(7,8)4(11)10-3-1-9-2-3/h3,9H,1-2H2,(H,10,11) .
Physical And Chemical Properties Analysis
“N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide” has a molecular weight of 168.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The topological polar surface area of the compound is 41.1 Ų .
Aplicaciones Científicas De Investigación
Synthesis of Aminopropanes and Aziridines
3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide, are used as building blocks for synthesizing CF3-containing aminopropanes, 1,3-oxazinanes, 1,3-oxazinan-2-ones, aziridines, and 1,4-dioxan-2-ones. These compounds have shown versatility in forming novel structures through intramolecular cyclization and other transformations (Dao Thi et al., 2018).
Multicomponent Coupling for N-Aryl β-Amino Alcohols
N-substituted aziridines undergo trifluoroacetic acid-promoted three-component coupling with arynes and water, yielding N-aryl β-amino alcohols. Azetidines, similar in structure to N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide, also partake in this reaction, producing N-aryl γ-amino alcohol derivatives, indicating the compound's potential in multi-component chemical synthesis (Roy et al., 2015).
StereoSelective Synthesis of Azetidin-3-Ones
Azetidin-3-ones, structurally related to N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide, are synthesized using gold-catalyzed intermolecular oxidation of alkynes. This process underlines the compound's potential as a versatile substrate for creating functionalized azetidines, enriching the domain of synthetic organic chemistry (Ye et al., 2011).
Chemical Synthesis and Applications
Synthesis of Schiff’s Bases and 2-Azetidinones
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide's structural analogs, 2-azetidinones, are synthesized using stirring and sonication methods, leading to compounds with potential antidepressant and nootropic activities. This indicates the compound's relevance in developing central nervous system active agents (Thomas et al., 2016).
Synthesis of Pyrimidine-Azitidinone Analogues
New Pyrimidine-Azitidinone analogues, synthesized from the condensation of aromatic amines with N-phenylacetamide, exhibit antioxidant, antimicrobial, and antitubercular activities. This showcases the compound's potential as a precursor in creating biologically active molecules (Chandrashekaraiah et al., 2014).
Development of Biologically Significant Compounds
The compound's analogs, azetidin-2-ones, are recognized as synthons for creating a variety of biologically significant compounds. The strained ring energy in these molecules aids in forming diverse synthetic target molecules, emphasizing the compound's significance in medicinal chemistry (Deshmukh et al., 2004).
Propiedades
IUPAC Name |
N-(azetidin-3-yl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)4(11)10-3-1-9-2-3/h3,9H,1-2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRMYAUDHMGEME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70539610 |
Source


|
| Record name | N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide | |
CAS RN |
98448-79-4 |
Source


|
| Record name | N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)
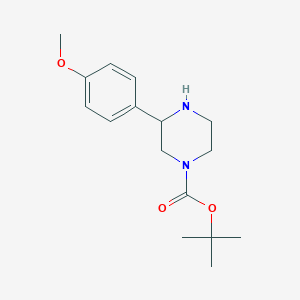

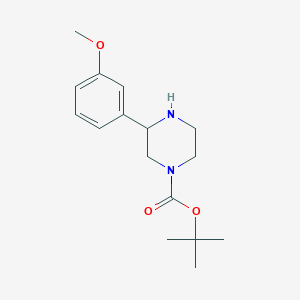
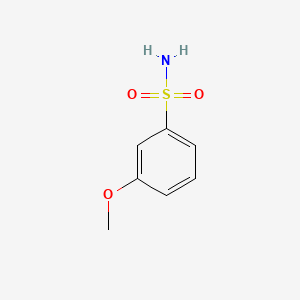
![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol](/img/structure/B1317513.png)

